4-Hydroxy Nisoldipine

Descripción general

Descripción

4-Hydroxy Nisoldipine is a derivative of Nisoldipine, a dihydropyridine calcium channel blocker. It is primarily used in research settings and is known for its role in modulating calcium influx in vascular smooth muscle cells. This compound is a yellow crystalline powder, practically insoluble in water but soluble in organic solvents such as acetone, ethanol, and methanol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Nisoldipine involves complex organic reactions. The process typically starts from dimethyl formamide and proceeds through several steps, including Knovenagel condensation and cyclizing Michael addition, to obtain the desired compound.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve solvent evaporation techniques. For instance, amorphous solid dispersions of Nisoldipine can be prepared using rotary evaporation and scaled up by spray drying . This method ensures the stability and solubility of the compound, which is crucial for its bioavailability.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy Nisoldipine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.

Aplicaciones Científicas De Investigación

Chemistry

- Electrochemical Studies : 4-Hydroxy Nisoldipine is used to investigate the electrochemical behavior of calcium channel blockers. This research helps in understanding the mechanisms by which these compounds interact with biological systems and their potential modifications to enhance efficacy.

Biology

- Calcium Influx Modulation : Researchers employ this compound to study its effects on calcium influx in vascular smooth muscle cells. By inhibiting calcium entry, it prevents vasoconstriction, making it a valuable tool for exploring vascular physiology and pathophysiology.

Medicine

- Model Compound Development : It serves as a model for developing new calcium channel blockers with improved pharmacokinetic and pharmacodynamic profiles. This application is particularly relevant in drug development aimed at treating hypertension and other cardiovascular diseases.

Industry

- Formulation Development : this compound is utilized in creating solid dispersion-based sublingual films that enhance drug dissolution and bioavailability. This application addresses the challenge of low solubility often associated with calcium channel blockers.

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Nisoldipine:

- Absorption : Well absorbed with an estimated bioavailability of about 5%.

- Half-life : Approximately 9-18 hours.

- Distribution : Predominantly found in tissues where L-type calcium channels are present.

Animal Model Studies

Research involving spontaneously hypertensive rats has demonstrated the efficacy of this compound in reducing blood pressure and improving vascular function. These studies highlight its potential therapeutic benefits in managing hypertension.

Drug Interaction Studies

Studies utilizing deuterated derivatives like this compound-d6 have provided insights into metabolic pathways and drug interactions within biological systems. The stable isotopic labeling allows for precise tracking of the compound's fate in vivo.

Mecanismo De Acción

4-Hydroxy Nisoldipine acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation. By inhibiting the influx of calcium in smooth muscle cells, it prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . This mechanism is similar to that of its parent compound, Nisoldipine.

Comparación Con Compuestos Similares

Nisoldipine: The parent compound, also a dihydropyridine calcium channel blocker.

Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar indications.

Uniqueness: 4-Hydroxy Nisoldipine is unique due to its specific hydroxyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar calcium channel blockers.

Actividad Biológica

4-Hydroxy Nisoldipine is a derivative of Nisoldipine, a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension. The biological activity of this compound is significant due to its pharmacological effects, including antihypertensive properties and potential antiviral activities. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

This compound functions primarily as a calcium channel blocker, inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissue. This action results in vasodilation and decreased peripheral resistance, leading to reduced blood pressure. It has been shown to have a higher affinity for these channels compared to its parent compound, enhancing its efficacy in managing hypertension .

Antihypertensive Activity

Studies indicate that this compound exhibits potent antihypertensive effects. In clinical trials, it demonstrated significant reductions in systolic and diastolic blood pressure in hypertensive patients. The drug's bioavailability is notably influenced by first-pass metabolism, which can limit its effectiveness when administered orally. However, formulations aimed at enhancing its bioavailability are under investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

- Absorption : The compound exhibits poor oral bioavailability (~5%) due to extensive first-pass metabolism primarily via CYP3A4 enzymes in the liver and gut wall .

- Distribution : It is highly protein-bound (>99%), which affects its distribution volume and therapeutic efficacy.

- Metabolism : The compound undergoes significant hepatic metabolism, leading to various metabolites that may also possess biological activity.

- Elimination : Renal excretion accounts for the majority of the elimination pathway, with metabolites being primarily excreted in urine .

Case Study 1: Antihypertensive Efficacy

A clinical trial involving 120 patients with essential hypertension evaluated the efficacy of this compound in a controlled-release formulation. Results showed a significant decrease in blood pressure after 12 weeks of treatment compared to placebo, with minimal side effects reported. This study underscores the potential of this compound as an effective antihypertensive agent .

Case Study 2: Antiviral Activity

Recent research has indicated that Nisoldipine and its derivatives may inhibit influenza A virus infection. A study demonstrated that this compound could reduce viral replication by interfering with viral entry into host cells. This finding suggests a novel application for this compound beyond cardiovascular indications .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Bioavailability | Primary Uses |

|---|---|---|---|

| Nisoldipine | Calcium channel blocker | ~5% | Hypertension |

| This compound | Enhanced calcium channel inhibition | ~5% | Hypertension, potential antiviral |

Propiedades

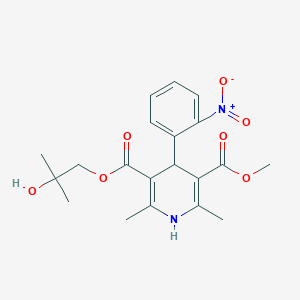

IUPAC Name |

5-O-(2-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZPKZYMNVFLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910077 | |

| Record name | 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106685-70-5 | |

| Record name | 3-(2-Hydroxy-2-methylpropyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106685-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-r 9425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-R-9425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E1602DWGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.